Bisantrene

Description

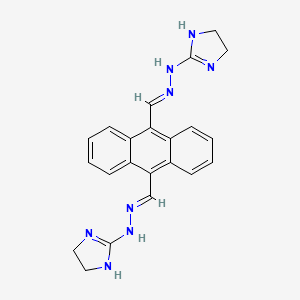

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSMWLQOCQIOPE-OCHFTUDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71439-68-4 (di-hydrochloride) | |

| Record name | Bisantrene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078186342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78186-34-2, 71439-68-4 | |

| Record name | Bisantrene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078186342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisantrene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71439-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISANTRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39C34M111K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisantrene's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Bisantrene, a synthetic anthracenyl bishydrazone derivative, has demonstrated significant antineoplastic activity in acute myeloid leukemia (AML).[1][2] This guide provides a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved. Unlike traditional anthracyclines such as doxorubicin, this compound exhibits reduced cardiotoxicity, making it a compelling candidate for further investigation and clinical application.[2][3][4]

Core Mechanisms of Action

This compound's anticancer effects in AML are primarily attributed to a dual mechanism involving direct interaction with DNA and, as more recent research has revealed, the inhibition of the FTO (fat mass and obesity-associated) protein.

DNA Intercalation and Topoisomerase II Inhibition

As an anthracene derivative, this compound's planar structure allows it to intercalate between the base pairs of DNA.[1][5][6] This physical insertion into the DNA helix leads to a disruption of its normal configuration and function.[1][7] This intercalation is a prerequisite for its role as a topoisomerase II poison.[1][4]

Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[1] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[5][6] This results in the accumulation of protein-linked DNA single and double-strand breaks, which triggers the DNA damage response and ultimately leads to apoptosis.[1][5][7] This inhibition of DNA and RNA synthesis is a key aspect of its cytotoxic effect on rapidly proliferating cancer cells.[1][5]

FTO Protein Inhibition

More recent studies have identified this compound as a potent inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[3][4][8][9] The FTO protein is overexpressed in certain cancers, including AML, and plays a critical role in the self-renewal of leukemia stem cells.[3][9]

By inhibiting FTO, this compound increases the levels of m6A methylation on various RNAs, which in turn alters gene expression.[9] This leads to a downstream modulation of genes involved in cancer cell survival and proliferation.[9] Notably, this mechanism contributes to the suppression of leukemia stem/initiating cells, which are often responsible for relapse.[3][9] This action against cancer stem cells is a significant aspect of this compound's therapeutic potential.[9]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in AML.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Key Mutations | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 16 | [10] |

| MOLM-13 | FLT3-ITD | 42 | [11] |

| OCI-AML3 | NPM1 | Not specified, but sensitive | [3] |

| Kasumi-1 | KIT N822K, TP53 | 563 | [11] |

| THP-1 | NRAS G12D, TP53 del | 152 | [11] |

| HL-60 | NRAS Q61L, MYC amp | 65 | [11] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Response to this compound in Relapsed/Refractory AML

| Study Phase | Treatment Regimen | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Reference |

| Phase II | This compound Monotherapy | 10 | 40 | 10 | 30 | [12][13][14] |

| Phase II | This compound + Fludarabine + Clofarabine | 15 (evaluable) | 40 | 33.3 (5 patients) | 6.7 (1 patient) | [7][15][16][17] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: Signaling pathways affected by this compound in AML.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound.

Cell Lines and Culture

-

Cell Lines: OCI-AML3, MOLM-13, and MV4-11 are commonly used AML cell lines.[3]

-

Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[3]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3]

Drug Preparation

-

This compound Dihydrochloride: Stock solutions are prepared by dissolving in water.[3]

-

Other Drugs (e.g., Venetoclax, Panobinostat): Stock solutions are typically prepared in DMSO.[3]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate AML cells in 96-well plates at a predetermined density.

-

Drug Treatment: Treat cells with varying concentrations of this compound, alone or in combination with other drugs, for a specified duration (e.g., 48 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.[6]

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat AML cells with this compound as described for the cell viability assay.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) or 7-AAD.[18]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[18]

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells.

Western Blotting

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase 3, PARP1, γ-H2AX, p-JNK, p-mTOR, β-catenin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound's multifaceted mechanism of action, encompassing both DNA damage through topoisomerase II inhibition and epigenetic modulation via FTO inhibition, positions it as a promising therapeutic agent for acute myeloid leukemia. Its favorable cardiac safety profile further enhances its clinical potential, particularly in combination with other chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound in the fight against AML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]

- 5. US9993460B2 - Compositions to improve the therapeutic benefit of this compound and analogs and derivatives thereof - Google Patents [patents.google.com]

- 6. scitechnol.com [scitechnol.com]

- 7. This compound Therapy A Promising Treatment For AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 8. This compound by Race Oncology for Relapsed Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]

- 9. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zantrene highly effective in EMD AML Mouse Model - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]

- 12. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Australia’s Race Oncology resurrects this compound following promising phase II AML results | 2020-08-05 | BioWorld [bioworld.com]

- 15. m.youtube.com [m.youtube.com]

- 16. miragenews.com [miragenews.com]

- 17. This compound in combination with fludarabine and clofarabine as salvage therapy for adult patients with refractory or relapsed acute myeloid leukaemia (AML)-An open-label, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scitechnol.com [scitechnol.com]

Bisantrene: A Technical Guide to its Core Function as a DNA Intercalating Agent in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisantrene, an anthracenyl bishydrazone derivative, is a potent antineoplastic agent with a multifaceted mechanism of action primarily centered on its function as a DNA intercalator.[1] This leads to the inhibition of topoisomerase II, disruption of DNA and RNA synthesis, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[2][3] Developed as a less cardiotoxic alternative to anthracyclines like doxorubicin, this compound has demonstrated significant efficacy in various hematological and solid tumors, including acute myeloid leukemia (AML) and breast cancer.[4] Recent research has also uncovered its role as a potent inhibitor of the FTO (fat mass and obesity-associated) protein, adding another layer to its anticancer activity.[1] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation.[1] This physical disruption of the DNA structure leads to several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: By distorting the DNA template, this compound sterically hinders the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2]

-

Topoisomerase II Poisoning: this compound stabilizes the covalent complex formed between topoisomerase II and DNA, an enzyme essential for resolving DNA topological problems during replication.[5] This "poisoning" of the enzyme leads to the accumulation of double-strand breaks, a highly cytotoxic lesion.[2]

The consequences of this DNA damage are profound, triggering the cell's DNA damage response (DDR) pathways, which, if the damage is irreparable, lead to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G2/M phase.[6][7][8]

Quantitative Data

The efficacy of this compound has been quantified across a range of cancer cell lines. The following tables summarize key parameters related to its DNA binding and cytotoxic activity.

Table 1: DNA Binding and Intercalation Properties of this compound

| Parameter | Value | Method | Source |

| DNA Binding Constant (K) | 7-8 x 10⁷ M⁻¹ | Ethidium displacement | [Not specified in results] |

| Helix Unwinding Angle | 14° | Viscometry | [Not specified in results] |

| Increase in DNA Contour Length | 2.8 Å per bound molecule | Viscometry | [Not specified in results] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Source |

| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | 72h | [9] |

| 769-P | Clear Cell Renal Cell Carcinoma | 1.31 | 72h | [9] |

| A-498 | Clear Cell Renal Cell Carcinoma | 0.99 | 72h | [9] |

| 786-O | Clear Cell Renal Cell Carcinoma | 0.88 | 72h | [9] |

| Caki-1 | Clear Cell Renal Cell Carcinoma | 0.86 | 72h | [9] |

| Caki-2 | Clear Cell Renal Cell Carcinoma | 0.77 | 72h | [9] |

| KMRC-1 | Clear Cell Renal Cell Carcinoma | 0.61 | 72h | [9] |

| RCC4-EV | Clear Cell Renal Cell Carcinoma | 0.58 | 72h | [9] |

| RCC4-VHL | Clear Cell Renal Cell Carcinoma | 0.75 | 72h | [9] |

| ACHN | Papillary Renal Cell Carcinoma | 0.242 | 72h | [9] |

| MDA-MB-468 | Breast Cancer | 0.04 | Not Specified | [10] |

| BT-549 | Breast Cancer | 0.05 | Not Specified | [10] |

| MDA-MB-231 | Breast Cancer | 0.07 | Not Specified | [10] |

| MCF7 | Breast Cancer | 0.13 | Not Specified | [10] |

| T-47D | Breast Cancer | 0.15 | Not Specified | [10] |

| SK-BR-3 | Breast Cancer | 0.16 | Not Specified | [10] |

| ZR-75-1 | Breast Cancer | 0.21 | Not Specified | [10] |

| BT-474 | Breast Cancer | 0.22 | Not Specified | [10] |

| Hs 578T | Breast Cancer | 0.23 | Not Specified | [10] |

| MDA-MB-453 | Breast Cancer | 0.25 | Not Specified | [10] |

| BT-483 | Breast Cancer | 0.27 | Not Specified | [10] |

| MDA-MB-361 | Breast Cancer | 0.31 | Not Specified | [10] |

| UACC-812 | Breast Cancer | 0.40 | Not Specified | [10] |

| ZR-75-30 | Breast Cancer | 0.43 | Not Specified | [10] |

| UACC-893 | Breast Cancer | 0.49 | Not Specified | [10] |

| MCF7/ADR | Breast Cancer (Doxorubicin-resistant) | 0.14 | Not Specified | [10] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay indirectly measures the ability of a compound to intercalate into DNA by observing the displacement of ethidium bromide (EtBr), a fluorescent dye that intercalates into DNA.

Principle: When EtBr intercalates into DNA, its fluorescence is significantly enhanced. A competing intercalating agent, like this compound, will displace the EtBr, leading to a decrease in fluorescence.

Protocol:

-

Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, NaCl, EDTA).

-

Add EtBr to the ctDNA solution and allow it to incubate to form a stable fluorescent complex.

-

Measure the initial fluorescence of the ctDNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~590 nm).

-

Add increasing concentrations of this compound to the ctDNA-EtBr solution.

-

After each addition, incubate briefly to allow for equilibrium to be reached and measure the fluorescence intensity.

-

The decrease in fluorescence is proportional to the amount of EtBr displaced by this compound.

-

The binding constant (K) can be calculated from the concentration of this compound required to displace 50% of the EtBr.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.

Principle: Topoisomerase II creates transient double-strand breaks in DNA. A topoisomerase II poison traps this intermediate, leading to an accumulation of cleaved DNA.

Protocol:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human topoisomerase II enzyme in a reaction buffer containing ATP and MgCl₂.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for the topoisomerase II reaction to proceed.

-

Stop the reaction by adding SDS and proteinase K to digest the protein component of the cleavage complex.

-

Analyze the DNA products by agarose gel electrophoresis.

-

An increase in the amount of linear DNA (the product of a double-strand break) in the presence of this compound indicates that it is a topoisomerase II poison.[11]

Cell Viability Assay (Resazurin Metabolic Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9]

-

Add the resazurin solution to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance of the resorufin product using a plate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content.

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

-

Wash the fixed cells and treat them with RNase to prevent PI from binding to RNA.

-

Stain the cells with a PI solution.

-

Analyze the cells by flow cytometry.

-

The DNA content is displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified. An accumulation of cells in the G2/M phase is indicative of a G2/M cell cycle arrest.[7][12]

Visualizing the Impact of this compound

The following diagrams illustrate the core mechanisms and experimental workflows associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. raceoncology.com [raceoncology.com]

- 5. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]

- 6. Enhanced cytotoxicity of this compound when combined with venetoclax, panobinostat, decitabine and olaparib in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. raceoncology.com [raceoncology.com]

- 11. researchgate.net [researchgate.net]

- 12. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Bisantrene as a Potent FTO Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in various cancers, making it a compelling target for therapeutic intervention. Bisantrene, an anthracene derivative historically investigated as a chemotherapeutic agent, has been identified as a potent and selective inhibitor of FTO. This technical guide provides an in-depth overview of this compound's activity as an FTO inhibitor, consolidating key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of this compound's therapeutic potential in FTO-driven malignancies.

Introduction

The reversible methylation of adenosine at the N6 position (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer.[1] Overexpression of FTO has been linked to the development and progression of various malignancies, such as acute myeloid leukemia (AML), breast cancer, and colorectal cancer, by promoting cancer stem cell maintenance and immune evasion.[2][3]

This compound, a synthetic intercalating agent, was originally developed as an antineoplastic drug with reduced cardiotoxicity compared to anthracyclines.[4] Recent groundbreaking research has repurposed this compound as a potent and selective inhibitor of the FTO enzyme.[4] It has been shown to occupy the catalytic pocket of FTO, thereby inhibiting its demethylase activity.[4] This discovery has opened new avenues for the therapeutic application of this compound in cancers characterized by FTO overexpression.

This guide summarizes the current knowledge on this compound as an FTO inhibitor, presenting key in vitro and in vivo data, detailed experimental methodologies for its characterization, and visual representations of the underlying molecular pathways to provide a solid foundation for future research and drug development efforts.

Quantitative Data on this compound as an FTO Inhibitor

The efficacy of this compound as an FTO inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | System | Parameter | Value | Reference |

| FTO Enzymatic Assay | Cell-free | IC50 | 142 nM | [4] |

| Cell Viability Assay | MONOMAC 6 (AML, FTO-High) | IC50 | ~100 nM | [4] |

| Cell Viability Assay | MOLM-13 (AML, FTO-High) | IC50 | ~150 nM | [4] |

| Cell Viability Assay | K562 (CML, FTO-Low) | IC50 | >1000 nM | [4] |

| Cell Viability Assay | HCT116 (Colorectal Cancer) | IC50 | 290 nM | [3] |

| Cell Viability Assay | SW620 (Colorectal Cancer) | IC50 | ~300 nM | [3] |

| Cell Viability Assay | HT-29 (Colorectal Cancer) | IC50 | ~800 nM | [3] |

| Cell Viability Assay | LoVo (Colorectal Cancer) | IC50 | ~900 nM | [3] |

| Cell Viability Assay | SW480 (Colorectal Cancer) | IC50 | ~1200 nM | [3] |

| Cell Viability Assay | COLO 205 (Colorectal Cancer) | IC50 | ~1500 nM | [3] |

| Cell Viability Assay | ACHN (Papillary RCC) | IC50 | 242 nM | [5] |

| Cell Viability Assay | A-704 (Clear Cell RCC) | IC50 | 12.3 µM | [5] |

| Cell Viability Assay | Melanoma Cell Lines (High FTO) | IC50 | < 100 nM (for 15 of 25 lines) | [6] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia (AML) | Xenograft Mice | This compound | Significantly inhibited leukemia progression and prolonged survival. | [2][4] |

| Colorectal Cancer (HCT116) | Xenograft Mice | This compound (CS1) | Significantly inhibited tumor progression from day 21 post-treatment (p<0.05). Minimal toxicity observed. | [3] |

| Skin Cancer | Mice | This compound | Limited the growth of skin cancers. | [1][7] |

| Breast Cancer | Xenograft Mice | This compound (CS1) | Reduced tumor growth. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an FTO inhibitor.

FTO Enzymatic Assay

This protocol is adapted from commercially available FTO chemiluminescent assay kits and published methodologies.[8][9][10]

Objective: To determine the in vitro inhibitory activity of this compound on FTO demethylase activity.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well microplate (white, for luminescence)

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant FTO protein and the m6A-containing RNA substrate to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow the demethylation reaction to occur.

-

After incubation, add the anti-m6A primary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the plate multiple times with a suitable wash buffer (e.g., PBST) to remove unbound antibody.

-

Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.

-

Wash the plate again to remove unbound secondary antibody.

-

Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

-

The signal is inversely proportional to FTO activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

m6A Dot Blot Assay

This protocol is based on established methods for detecting global m6A levels in RNA.[11][12][13][14]

Objective: To assess the effect of this compound on the global m6A methylation level in cellular RNA.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Total RNA extraction kit

-

mRNA purification kit (optional, but recommended)

-

Hybond-N+ nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Methylene blue solution (for loading control)

-

Imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound or vehicle for a specified duration.

-

Extract total RNA from the cells using a commercial kit. For enhanced sensitivity, purify mRNA from the total RNA.

-

Quantify the RNA concentration using a spectrophotometer.

-

Serially dilute the RNA samples to desired concentrations (e.g., 400 ng, 200 ng, 100 ng).

-

Denature the RNA samples by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.

-

Spot 2 µL of each denatured RNA sample onto a Hybond-N+ membrane.

-

Crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-m6A antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane four times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the signal using an imaging system.

-

After imaging, stain the membrane with methylene blue solution to visualize the total RNA loaded as a loading control.

-

Quantify the dot intensities and normalize to the methylene blue staining to determine the relative m6A levels.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on the methodology described for assessing the target engagement of this compound with FTO in cells.[4][15][16][17][18]

Objective: To confirm the direct binding of this compound to FTO within a cellular context by measuring the thermal stabilization of the FTO protein.

Materials:

-

Cancer cells (e.g., MONOMAC 6)

-

This compound

-

PBS supplemented with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Dry ice

-

Centrifuge (capable of 20,000 x g at 4°C)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE and Western blotting reagents

-

Anti-FTO antibody

-

Loading control antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound (e.g., 200 nM) or vehicle for a specified time (e.g., 18 hours).

-

Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by performing three freeze-thaw cycles using dry ice and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-FTO antibody and a loading control antibody.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization of FTO upon drug binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by FTO and the experimental workflows described in this guide.

FTO Inhibition and Downstream Effects

Caption: this compound inhibits FTO, leading to increased m6A mRNA levels and subsequent downstream effects.

Simplified Wnt Signaling Pathway Affected by FTO

Caption: FTO can regulate the Wnt signaling pathway through its demethylase activity on DKK1 mRNA.

Simplified TGF-β Signaling Pathway

Caption: Overview of the canonical TGF-β signaling cascade.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the preclinical investigation of this compound as an FTO inhibitor.

Conclusion and Future Directions

This compound has been robustly identified as a potent and selective inhibitor of the FTO m6A RNA demethylase. The data presented in this guide highlight its significant anti-cancer activity in a range of preclinical models, particularly in malignancies characterized by high FTO expression. The detailed experimental protocols provide a practical framework for researchers to further investigate its mechanism of action and therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of the complete thermodynamic profile of the this compound-FTO interaction: While the inhibitory activity is well-established, detailed thermodynamic parameters from techniques like Isothermal Titration Calorimetry (ITC) would provide deeper insights into the binding mechanism.

-

Comprehensive in vivo studies: Further animal studies are warranted to optimize dosing schedules, evaluate long-term toxicity, and explore combination therapies with other anti-cancer agents.

-

Identification of predictive biomarkers: Investigating the correlation between FTO expression levels and response to this compound in patient-derived models could lead to the development of biomarkers for patient stratification in future clinical trials.

-

Exploration of resistance mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for the long-term success of its clinical application.

References

- 1. marketindex.com.au [marketindex.com.au]

- 2. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]

- 3. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. 1stoncology.com [1stoncology.com]

- 7. company-announcements.afr.com [company-announcements.afr.com]

- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | RNA Demethylase FTO Mediated RNA m6A Modification Is Involved in Maintaining Maternal-Fetal Interface in Spontaneous Abortion [frontiersin.org]

- 13. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]

- 14. 2.14. m6A dot blot [bio-protocol.org]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Cardioprotective Properties of Bisantrene in Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotoxicity remains a significant dose-limiting factor for many effective chemotherapeutic agents, particularly anthracyclines like doxorubicin. This compromises treatment efficacy and negatively impacts long-term patient survival. Bisantrene, an anthracenyl bishydrazone, has emerged as a compound with a dual-benefit profile: potent antineoplastic activity coupled with a distinct cardioprotective mechanism. Originally developed as a less cardiotoxic alternative to anthracyclines, recent preclinical and clinical data have illuminated its ability to not only avoid causing cardiac damage but to actively protect cardiomyocytes from the insult of other cardiotoxic agents. This technical guide provides an in-depth review of the molecular mechanisms, experimental evidence, and quantitative data supporting the cardioprotective properties of this compound, offering a valuable resource for its potential integration into modern oncology.

Introduction: The Challenge of Chemotherapy-Induced Cardiotoxicity

Anthracyclines are among the most effective and widely used anticancer drugs, integral to treatment regimens for a variety of hematological and solid tumors.[1] However, their clinical utility is severely hampered by a cumulative dose-dependent cardiotoxicity, which can lead to irreversible cardiac damage and congestive heart failure.[2] This adverse effect is primarily mediated by the interaction of anthracyclines with the topoisomerase 2β (Top2β) enzyme in cardiomyocytes. This interaction leads to DNA double-strand breaks, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), culminating in cellular death.[3]

This compound was developed in the 1970s as an anthracycline alternative with a similar antineoplastic profile but reduced cardiotoxicity.[4][5] Decades of clinical use and recent targeted research have not only confirmed its favorable cardiac safety profile but have also uncovered a novel cardioprotective capability, positioning it as a unique agent in the field of cardio-oncology.[1][6]

Molecular Mechanism of Action

This compound's pharmacological activity is multifaceted, stemming from its roles as a DNA intercalator, a topoisomerase II inhibitor, and an inhibitor of the FTO protein.[7][8]

Dual Targeting of Topoisomerase II Isoforms

The key to this compound's unique profile lies in its differential activity against the two isoforms of Topoisomerase II:

-

Topoisomerase IIα (Top2α): Highly expressed in proliferating cancer cells, Top2α is the primary target for the anticancer effects of agents like anthracyclines and this compound. Inhibition of Top2α leads to catastrophic DNA damage during cell replication, triggering apoptosis in cancer cells.[7]

-

Topoisomerase IIβ (Top2β): Expressed in quiescent, terminally differentiated cells like cardiomyocytes, Top2β is the primary mediator of anthracycline-induced cardiotoxicity.[3]

Recent findings indicate that this compound's cardioprotective effect follows a clinically validated pathway by reducing Top2β-mediated double-strand DNA breaks in heart muscle cells.[9] This mechanism is analogous to that of the FDA-approved cardioprotective drug dexrazoxane, but with the significant advantage that this compound is itself a potent anticancer agent.[9]

Inhibition of the FTO Protein

Independent research has identified this compound as a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m⁶A RNA demethylase, with an IC50 of 142 nM.[8] Dysregulation of the m⁶A RNA pathway is a known driver in a diverse range of cancers.[4] While the direct link between FTO inhibition and cardioprotection is still under investigation, this secondary mechanism of action contributes to its anticancer efficacy and distinguishes it from traditional chemotherapeutics.[4][8]

Downregulation of MYC

A further proposed anticancer mechanism involves the stabilization of G-quadruplex DNA/RNA structures. This action leads to the downregulation of the MYC oncogenic regulator, a protein frequently overexpressed in many human cancers.[9][10] This provides an additional, targeted pathway for its antineoplastic effects.

Quantitative Data Summary

The superior cardiac safety and cardioprotective efficacy of this compound are supported by quantitative data from both historical and recent clinical trials and preclinical studies.

Table 1: Comparative Cardiotoxicity in Advanced Breast Cancer (Phase 3 Clinical Trial)

| Metric | Doxorubicin | Mitoxantrone | This compound | p-value | Reference |

| Incidence of Serious Heart Damage | 23% | 12% | 4% | - | [4] |

| Patients with Congestive Heart Failure | 9 | 2 | 0 | - | [11] |

| Decrease in LVEF (Moderate/Severe) | 20% | 10% | 5% | - | [11] |

Data from a Southwest Oncology Group randomized trial in 411 women with metastatic breast cancer.[11]

Table 2: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)

| Study Type | Patient Cohort | Key Efficacy Endpoint | Result | Reference |

| Phase 2 (NCT03820908) | 10 Patients, Median 3 Prior Therapies | Overall Response Rate (ORR) | 40% (10% CR, 30% PR) | [12] |

| Historical Data | 10 Monotherapy Studies (146 Patients) | Average Complete Response (CR) Rate | 46% | [4] |

CR: Complete Remission; PR: Partial Remission

Table 3: In Vitro Anticancer Activity

| Target | Metric | Value | Reference |

| FTO Protein | IC50 | 142 nM | [8] |

| 143 Cancer Cell Lines | Single Agent Activity | Active in 113 of 143 cell lines | [13] |

| Various Cancer Cell Lines | Combination with Doxorubicin | Enhanced cell killing in 86% of lines | [14] |

Experimental Protocols

The evidence for this compound's cardioprotective and anticancer effects is built on rigorous experimental designs, from in vitro cellular assays to in vivo animal models and human clinical trials.

Preclinical In Vitro Assays

-

Cardiomyocyte Protection Assay:

-

Objective: To determine if this compound can protect heart muscle cells from doxorubicin-induced damage.

-

Methodology: Human primary cardiomyocytes are cultured and exposed to doxorubicin in the presence or absence of this compound. Cell viability and apoptosis are measured using standard assays (e.g., MTT assay, flow cytometry for Annexin V/PI staining). The results consistently show that this compound protects cardiomyocytes from doxorubicin-induced cell death.[1][15]

-

-

Cancer Cell Line Screening:

-

Objective: To assess the breadth of this compound's anticancer activity, alone and in combination.

-

Methodology: A diverse panel of 143 human cancer cell lines, representing 15 different tumor types, was screened. Cells were treated with varying concentrations of this compound alone or in combination with a fixed, clinically relevant concentration of doxorubicin. The half-maximal inhibitory concentration (IC50) was determined for each condition to assess single-agent potency and synergistic effects.[13][14]

-

Preclinical In Vivo Models

-

Mouse Model of Anthracycline-Induced Cardiotoxicity:

-

Objective: To confirm the cardioprotective effects of this compound in a living organism.

-

Methodology: An established mouse model is used where animals are treated with doxorubicin to induce cardiac damage. A cohort of these animals is co-administered this compound. Cardiac function is assessed via echocardiography (measuring ejection fraction), and heart tissues are collected for histological analysis and biomarker assessment (e.g., troponin levels). These studies confirmed that this compound provides significant protection to the hearts of mice from doxorubicin-induced damage.[14][15]

-

Clinical Trial Protocols

-

Phase 2 R/R AML Study (NCT03820908):

-

Objective: To evaluate the efficacy and safety of this compound monotherapy in heavily pre-treated AML patients.

-

Methodology: Adult patients with relapsed/refractory AML were enrolled. This compound was administered at a dose of 250 mg/m² per day as a 2-hour intravenous infusion for 7 consecutive days. The primary endpoints were overall response rate and safety, with cardiac function monitored throughout the study. The study highlighted low toxicity and an ORR of 40%.[12]

-

-

Planned Phase 1/2b Breast Cancer Cardioprotection Study:

-

Objective: To determine the optimal dose of this compound for preventing cardiotoxicity and improving anticancer outcomes in patients receiving standard AC (doxorubicin, cyclophosphamide) chemotherapy.

-

Methodology: The trial is designed in two stages.

-

Observational Stage: Up to 50 breast cancer patients with cardiovascular risk factors will be monitored during standard AC chemotherapy. Cardiac damage will be precisely measured using advanced cardiac imaging and biochemical markers (e.g., high-sensitivity troponin, NT-proBNP).[16][17][18]

-

Interventional Stage: Based on data from the first stage, subsequent cohorts will receive escalating doses of this compound alongside AC chemotherapy to identify the dose that minimizes heart damage while contributing to anticancer efficacy.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the dual action of this compound.

Diagram 1: Anthracycline Cardiotoxicity vs. This compound Cardioprotection

Caption: Contrasting molecular pathways of doxorubicin-induced cardiotoxicity and this compound's protective mechanism.

Diagram 2: this compound's Dual Anticancer and Cardioprotective Workflow

Caption: this compound's integrated mechanism, targeting cancer while protecting the heart.

Diagram 3: Clinical Trial Workflow for Cardioprotection

Caption: Workflow for the planned two-stage clinical trial to validate this compound's cardioprotective dose.

Conclusion and Future Directions

This compound presents a paradigm shift in cardio-oncology. It is not merely a "less cardiotoxic" chemotherapeutic but is emerging as the first agent demonstrated to be actively cardioprotective while simultaneously enhancing cancer cell killing when used in combination with anthracyclines.[1][15] Its multifaceted mechanism—targeting Top2α, FTO, and MYC in cancer cells while shielding cardiomyocytes from Top2β-mediated damage—provides a robust rationale for its clinical development.

Future research will focus on:

-

Elucidating the Molecular Mechanism: Further investigation into the precise molecular interactions underlying this compound's cardioprotective effect.[6][15]

-

Clinical Validation: Completion of the planned Phase 1/2b breast cancer trial to establish a definitive dose and quantify the clinical benefit.[16]

-

Broader Applications: Exploring the use of this compound in combination with other cardiotoxic chemotherapies and in other cancer types where anthracyclines are standard of care.[1]

By addressing the critical unmet need of chemotherapy-induced cardiotoxicity, this compound has the potential to significantly improve the therapeutic index of standard cancer treatments, leading to better long-term outcomes for countless patients.

References

- 1. Anticancer drug prevents heart damage from chemotherapy [labonline.com.au]

- 2. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase 2β: a promising molecular target for primary prevention of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raceoncology.com [raceoncology.com]

- 5. raceoncology.com [raceoncology.com]

- 6. biopharmaapac.com [biopharmaapac.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. proactiveinvestors.co.uk [proactiveinvestors.co.uk]

- 10. youtube.com [youtube.com]

- 11. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. listcorp.com [listcorp.com]

- 14. Race Oncology’s cancer drug demonstrates 86% boost in increasing cell-killing activity - The Sentiment [thesentiment.com.au]

- 15. New Collaboration to Understand Zantrene Cardioprotection - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]

- 16. Ethics submission to commence cardioprotection trial - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]

- 17. Are Biomarkers Predictive of Anthracycline-Induced Cardiac Dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Biomarkers in Cardio-Oncology [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Bisantrene: A Technical Guide for Antineoplastic Research

An In-depth Look at the Core Science, from Synthesis to Multi-Modal Anticancer Activity

Introduction

Bisantrene, an anthracenyl bishydrazone derivative, emerged from the intensive antineoplastic drug discovery programs of the 1970s. Developed by Lederle Laboratories, a subsidiary of American Cyanamid, it was designed as a structurally distinct analog of the highly effective but cardiotoxic anthracyclines.[1][2] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, preclinical and clinical evaluation, and the evolution of our understanding of its multifaceted mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Early Development and Rationale

The primary impetus for the development of this compound was to create a novel antineoplastic agent with a therapeutic profile comparable to doxorubicin but with a significantly reduced risk of cardiotoxicity, a dose-limiting side effect of anthracyclines.[3] Initial preclinical studies demonstrated that this compound possessed potent cytotoxic activity against a range of tumor cell lines.[3] These promising early findings propelled the compound into extensive clinical evaluation throughout the 1980s and early 1990s, with over 40 clinical trials conducted in more than 2000 patients.[3][4]

Preclinical Evaluation: Unraveling a Multi-Modal Mechanism of Action

This compound's journey from a simple anthracycline analog to a compound with a recognized multi-modal mechanism of action is a testament to advancements in molecular pharmacology. Initially, its activity was attributed to its ability to intercalate with DNA and inhibit topoisomerase II. However, more recent research has unveiled additional, distinct mechanisms, including the inhibition of the FTO protein and the binding to G-quadruplex DNA structures.

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar aromatic structure allows it to insert between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix interferes with critical cellular processes such as replication and transcription.[5] Furthermore, this compound acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[5]

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (substrate), ATP, and the test compound (this compound) at various concentrations.[2][6]

-

Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.[2][6]

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the decatenation reaction to occur.[2][6]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[6]

-

Analysis: The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to a control without the inhibitor.[2][6]

FTO Inhibition

A significant breakthrough in understanding this compound's mechanism of action came with the discovery of its potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein.[1] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, a key regulator of gene expression. By inhibiting FTO, this compound increases global m6A levels, which can suppress the expression of oncogenes and inhibit cancer cell growth and survival.[5][7]

Experimental Protocol: FTO Demethylase Activity Assay

This assay measures the ability of a compound to inhibit the demethylase activity of FTO on an m6A-containing RNA substrate.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, α-ketoglutarate, (NH4)2Fe(SO4)2·6H2O, and L-ascorbic acid.[8][9]

-

Substrate and Enzyme Incubation: In a 96-well plate, incubate the m6A-containing RNA substrate with recombinant FTO enzyme in the presence of the test compound (this compound) at various concentrations.[9]

-

Demethylation Reaction: Initiate the demethylation reaction and incubate at room temperature.[8]

-

Detection: The extent of demethylation is quantified. One method involves using a specific antibody that recognizes the m6A modification. A decrease in the m6A signal indicates FTO activity, and the inhibition of this decrease reflects the inhibitory potential of the compound. Alternatively, the reaction products can be analyzed by HPLC or LC-MS/MS to quantify the levels of m6A and adenosine.[8][10]

G-Quadruplex Binding

More recently, the primary anticancer mechanism of this compound has been attributed to its ability to bind and stabilize G-quadruplex (G4) structures in DNA and RNA.[8][11] G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are often found in the promoter regions of oncogenes, such as MYC, and in telomeres. By stabilizing these structures, this compound can downregulate the expression of key cancer-driving genes and inhibit telomerase activity, leading to cell cycle arrest and apoptosis.[8][11]

Experimental Protocol: G-Quadruplex Fluorescence Melting Assay

This assay determines the ability of a compound to stabilize G-quadruplex structures by measuring the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide.

-

Sample Preparation: A solution containing a fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM and TAMRA dyes for FRET) is prepared in a suitable buffer, with or without the test compound (this compound).[12][13]

-

Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.[12][13]

-

Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature. As the G-quadruplex unfolds, the distance between the fluorescent labels changes, resulting in a change in fluorescence.[12][13]

-

Tm Determination: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the melting curve. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.[12][13]

Quantitative Preclinical Data

The following table summarizes key quantitative data from preclinical studies of this compound.

| Assay Type | Cell Line/Model | Parameter | Value | Reference(s) |

| Cytotoxicity | AML Cell Lines | IC50 | 16-563 nM | [3] |

| Colorectal Cancer Cell Lines | IC50 | 50-3200 nM | [7] | |

| FTO Inhibition | In vitro assay | IC50 | 142 nM | [1] |

| In Vivo Efficacy | MOLM13-luc AML Mouse Model | Dose | 10 mg/kg i.v. twice/week | [3] |

| Outcome | Significant reduction in leukemic burden and increased median survival | [3] | ||

| PDX AML16 Mouse Model | Dose | 2.5 mg/kg and 5 mg/kg, twice or three times weekly | [3] | |

| Outcome | Significant reduction in leukemic burden and increased median survival | [3] |

Clinical Development and Efficacy

This compound has undergone extensive clinical investigation, primarily in acute myeloid leukemia (AML) and breast cancer.

Acute Myeloid Leukemia (AML)

This compound has demonstrated significant activity in patients with relapsed or refractory AML.[2] Historical studies involving 146 patients across 10 monotherapy trials showed an average complete response rate of 46%.[14] More recent Phase II trials have confirmed its efficacy.

Clinical Trial Protocol: Phase II Study in Relapsed/Refractory AML (NCT03820908)

-

Objective: To evaluate the safety and efficacy of this compound in adult patients with relapsed or refractory AML.[1][15]

-

Patient Population: Adult patients with a diagnosis of relapsed or refractory AML who have received prior standard therapies.[15]

-

Treatment Regimen: this compound administered at a dose of 250 mg/m² as a daily 2-hour intravenous infusion for 7 consecutive days.[1][15]

-

Primary Endpoint: Overall response rate (ORR), including complete remission (CR) and partial remission (PR).[15]

-

Secondary Endpoints: Duration of response, event-free survival, and overall survival.[16]

Breast Cancer

In the 1980s, a large Phase III clinical trial compared the efficacy and safety of this compound with doxorubicin and mitoxantrone in women with advanced breast cancer. While response rates were lower for this compound, it demonstrated a significantly better cardiac safety profile.[14][17]

Clinical Trial Protocol: Phase III Study in Advanced Breast Cancer

-

Objective: To compare the efficacy and toxicity of this compound, doxorubicin, and mitoxantrone in patients with advanced breast cancer.[18][19]

-

Patient Population: Women with metastatic breast cancer who had received one prior chemotherapy regimen.[18][19]

-

-

This compound: 260-320 mg/m² intravenously every 3 weeks.

-

Doxorubicin: 60 mg/m² intravenously every 3 weeks.

-

Mitoxantrone: 14 mg/m² intravenously every 3 weeks.

-

-

Endpoints: Response rate, time to treatment failure, overall survival, and toxicity.[19]

Quantitative Clinical Data

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML)

| Trial Phase | Patient Population | Treatment | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Reference(s) |

| Phase II (Historical) | Relapsed/Refractory AML | Monotherapy | 146 | 46% (average) | - | [14] |

| Phase II (NCT03820908) | Relapsed/Refractory AML | Monotherapy (250 mg/m²/day x 7 days) | 10 | 40% | 10% | [1][15] |

| Phase I/II (NCT04989335) | Relapsed/Refractory AML | Combination with Fludarabine and Clofarabine | 21 (15 evaluable) | 40% | 33% (5 patients) | [11] |

Table 2: Comparison of this compound in a Phase III Advanced Breast Cancer Trial

| Parameter | This compound (260-320 mg/m²) | Doxorubicin (60 mg/m²) | Mitoxantrone (14 mg/m²) | P-value | Reference(s) |

| Response Rate | 13% | 28% | 14% | 0.004 | |

| Median Time to Treatment Failure | 66 days | 133 days | 68 days | 0.06 | |

| Median Survival | 290 days | 315 days | 177 days | 0.04 | |

| Congestive Heart Failure | 0% | 23% | 12% | - | [14][17][20] |

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the complex mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound's multi-modal mechanism of action leading to apoptosis.

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Caption: Workflow for the FTO Demethylase Activity Assay.

Conclusion

The historical development of this compound illustrates a fascinating journey in anticancer drug discovery. Initially conceived as a safer alternative to anthracyclines, its clinical utility was established in the 1980s and 1990s. The subsequent elucidation of its multiple, distinct mechanisms of action, including the inhibition of FTO and the binding to G-quadruplexes, has revitalized interest in this compound. This deeper understanding of its molecular targets opens new avenues for rational drug combinations and patient selection strategies. The comprehensive data and experimental protocols presented in this guide offer a valuable resource for the scientific community to build upon the legacy of this compound and further explore its therapeutic potential in the modern era of precision oncology.

References

- 1. neb.com [neb.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. inspiralis.com [inspiralis.com]

- 5. Analysis of Multidimensional G-Quadruplex Melting Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. topogen.com [topogen.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. neb.com [neb.com]

- 12. Quadruplex melting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. profoldin.com [profoldin.com]

- 15. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. raceoncology.com [raceoncology.com]

- 18. A randomized trial of doxorubicin, mitoxantrone and this compound in advanced breast cancer (a South West Oncology Group Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. raceoncology.com [raceoncology.com]

Bisantrene's Interaction with G-quadruplex DNA Structures: A Technical Guide

Introduction

Bisantrene is an anticancer agent historically classified as an anthracycline analogue. However, recent research has redefined its primary mechanism of action, revealing its potent ability to bind and stabilize G-quadruplex (G4) DNA and RNA structures.[1][2] G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of numerous oncogenes, including MYC, c-KIT, and KRAS.[1][3][4] The stabilization of these structures by small molecules like this compound can impede the transcriptional and translational machinery, leading to the downregulation of key cancer-driving genes and inhibition of telomere maintenance, thereby providing a targeted therapeutic strategy against cancer.[2][3][5] This technical guide provides an in-depth overview of the interaction between this compound and G-quadruplex DNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Interaction

The anticancer activity of this compound is now understood to be primarily driven by its interaction with G-quadruplex structures.[1] Unlike traditional anthracyclines that intercalate into duplex DNA, this compound selectively binds to G4 structures, inducing a stable conformation.[1][5] This interaction is thought to occur through π-π stacking of this compound's planar aromatic core with the external G-quartets of the G4 structure.[6] The stabilization of G4s in the promoter regions of oncogenes acts as a steric block for transcription factors, leading to the repression of gene expression.[1][2] A critical target of this mechanism is the MYC oncogene, which is overexpressed in approximately 70% of human cancers.[1][2] By stabilizing the G-quadruplex in the MYC promoter, this compound effectively downregulates MYC expression.[1][2]

Furthermore, the stabilization of G-quadruplexes in telomeric regions by this compound interferes with the function of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of cancer cells.[2][5] This leads to telomere dysfunction and can trigger cellular senescence or apoptosis.[5] The downstream effects of this compound's G4 binding are multifaceted, also impacting topoisomerase II and inducing changes in RNA methylation (m6A levels), which collectively contribute to its anticancer efficacy.[1][2]

Quantitative Data: Binding Affinity and Selectivity

The efficacy of a G-quadruplex ligand is determined by its binding affinity and its selectivity for G4 structures over duplex DNA. Studies on constrained derivatives of a this compound isomer, Ant1,5-Ri, have provided quantitative insights into these parameters. The following tables summarize the key findings from Electrospray Ionization Mass Spectrometry (ESI-MS) and Fluorimetric Titration experiments.

Table 1: Relative Binding Affinity of Ant1,5-Ri by ESI-MS [6]

| Analyte | Relative Binding Affinity (%) |

| G-quadruplex DNA (GQm) | 16.1 |

| Duplex DNA (Qm duplex) | 9.1 |

This data indicates a preferential, albeit not highly selective, binding of the this compound derivative to G-quadruplex DNA over duplex DNA under the tested conditions.

Table 2: Association Constants (Ka) of Ant1,5-Ri by Fluorimetric Titration [6]

| DNA Structure | Association Constant (Ka) (M⁻¹) |

| G-quadruplex DNA (GQ) | (1.53 ± 0.11) x 10⁶ |

| Duplex DNA (QMup-QMdown) | (0.21 ± 0.06) x 10⁶ |

The fluorimetric titration results demonstrate a notable selectivity of the this compound derivative for G-quadruplex DNA, with an approximately 7.3-fold higher association constant compared to duplex DNA.

Experimental Protocols

The investigation of this compound's interaction with G-quadruplex DNA employs various biophysical techniques. Below are detailed methodologies for two key experiments used to characterize this binding.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Competitive Binding Analysis

This protocol is designed to evaluate the competitive binding of a ligand to G-quadruplex and duplex DNA.

-

Materials:

-

This compound derivative (e.g., Ant1,5-Ri)

-

G-quadruplex forming oligonucleotide (e.g., telomeric 5'-AGG GTT AGG GTT AGG GTT AGG GT-3')

-

Duplex DNA oligonucleotides (e.g., QMup: 5'-GTG AGA TAC CGA CAG AAG-3' and its complement)

-

Ammonium acetate buffer (150 mM)

-

ESI-TOF Mass Spectrometer coupled with an HPLC system

-

-

Procedure:

-

Prepare a solution containing equimolar amounts of the G-quadruplex (GQ) and duplex (QM) DNA in 150 mM ammonium acetate buffer.

-

Add an excess of the this compound derivative to the DNA solution.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Inject the sample into the ESI-MS system using an HPLC for sample introduction.

-

Acquire mass spectra in negative ionization mode. The presence of ammonium adducts to the DNA is diagnostic of a folded G-quadruplex structure.[7]

-

Analyze the spectra to identify peaks corresponding to free DNA (both GQ and QM) and DNA-ligand complexes.

-

Calculate the relative binding affinity using the formula: BA = (ΣDNAb / (ΣDNAf + ΣDNAb)) x 100, where DNAb is the chromatogram area of bound DNA and DNAf is the area of free DNA.[7]

-

Fluorimetric Titration for Determining Binding Constants

This method measures the change in fluorescence of the ligand upon binding to DNA to determine the association constant (Ka).

-

Materials:

-

This compound derivative solution of known concentration

-

Folded G-quadruplex and duplex DNA solutions of known concentrations

-

Ammonium acetate buffer (150 mM)

-

Fluorometer

-

-

Procedure:

-

Place a freshly prepared solution of the this compound derivative in a quartz cuvette.

-

Measure the initial fluorescence intensity of the compound.

-

Perform sequential additions of increasing amounts of the folded DNA solution (either G-quadruplex or duplex) to the cuvette.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

-

Correct the raw fluorescence data for dilution effects.

-

Plot the change in fluorescence as a function of the DNA concentration.

-

Analyze the resulting binding isotherm using an appropriate binding model (e.g., a 1:1 binding model for G-quadruplexes) to calculate the association constant (Ka).[7]

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with G-quadruplexes initiates a cascade of cellular events that contribute to its anticancer effects. The following diagrams, generated using the DOT language, visualize these pathways and the experimental logic.

References

- 1. samso.com.au [samso.com.au]

- 2. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]

- 3. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Remarkable interference with telomeric function by a G-quadruplex selective this compound regioisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preclinical Evaluation of Bisantrene in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisantrene, a synthetic anthracenyl bishydrazone derivative, has demonstrated promising preclinical activity across a range of solid tumors. Originally developed as a less cardiotoxic alternative to anthracyclines, recent research has unveiled its multifaceted mechanisms of action, including DNA intercalation, potent inhibition of the FTO (fat mass and obesity-associated) protein, and binding to G-quadruplex DNA and RNA structures. This guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, with a focus on breast and renal cell carcinoma. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows to support further research and development.

Introduction